molecular formula C18H16BrN3O B2722481 4-(6-Bromo-4-phenylquinazolin-2-yl)morpholine CAS No. 202827-83-6

4-(6-Bromo-4-phenylquinazolin-2-yl)morpholine

Cat. No.: B2722481
CAS No.: 202827-83-6
M. Wt: 370.25
InChI Key: DNDDDQCHJCKJNO-UHFFFAOYSA-N
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Description

4-(6-Bromo-4-phenylquinazolin-2-yl)morpholine (CAS 202827-83-6) is a brominated quinazoline derivative of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C18H16BrN3O and a molecular weight of 370.24 g/mol , this compound serves as a valuable chemical intermediate for the synthesis of more complex bioactive molecules. Quinazoline derivatives are extensively investigated for their potential therapeutic applications, particularly in oncology and neurodegenerative diseases . This scaffold is a key structural motif in the development of kinase inhibitors and receptor antagonists. Specifically, closely related 6-bromo-2-aminoquinazoline compounds have been identified as potent adenosine A2A receptor (A2AR) antagonists . The A2AR is a prominent GPCR target for novel therapeutics in Parkinson's disease, and its blockade is also being explored in cancer immunotherapy to counteract immunosuppression in the tumor microenvironment . Furthermore, 6-bromo quinazoline derivatives demonstrate notable cytotoxic activity and are studied as EGFR inhibitors for their anti-proliferative effects against various cancer cell lines, including MCF-7 and SW480 . Researchers utilize this compound as a versatile building block to explore structure-activity relationships (SAR) and develop new candidate molecules with enhanced binding affinity and solubility properties. Please Note: This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(6-bromo-4-phenylquinazolin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O/c19-14-6-7-16-15(12-14)17(13-4-2-1-3-5-13)21-18(20-16)22-8-10-23-11-9-22/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDDDQCHJCKJNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chloro-Quinazoline Substitution Route

Synthesis of 2-Chloro-6-bromo-4-phenylquinazoline

The foundational intermediate for this route is 2-chloro-6-bromo-4-phenylquinazoline , synthesized via cyclization and chlorination of anthranilic acid derivatives.

Step 1: Cyclocondensation of 5-Bromo-2-aminobenzoic Acid

5-Bromo-2-aminobenzoic acid reacts with benzaldehyde in acetic acid under reflux to form 6-bromo-4-phenyl-3,4-dihydroquinazolin-4(3H)-one (yield: 72–78%). The reaction proceeds via Schiff base formation and subsequent cyclization:

$$
\text{5-Bromo-2-aminobenzoic acid} + \text{Benzaldehyde} \xrightarrow{\text{AcOH, Δ}} \text{6-Bromo-4-phenyl-3,4-dihydroquinazolin-4(3H)-one} + \text{H}_2\text{O}
$$

Step 2: Chlorination with Phosphorus Oxychloride

The dihydroquinazolinone is treated with excess phosphorus oxychloride (POCl$$_3$$) in the presence of N,N-dimethylformamide (DMF) as a catalyst:

$$
\text{6-Bromo-4-phenyl-3,4-dihydroquinazolin-4(3H)-one} \xrightarrow{\text{POCl}3, \text{DMF, 80–90°C}} \text{2-Chloro-6-bromo-4-phenylquinazoline} + \text{HCl} + \text{H}3\text{PO}_4
$$

Reaction Conditions :

  • POCl$$_3$$: 5 equiv.
  • DMF: 0.1 equiv. (catalytic)
  • Time: 6–8 hours
  • Yield: 85–90%

Morpholine Substitution

The chloro intermediate undergoes nucleophilic aromatic substitution with morpholine.

Step 3: Displacement of Chlorine by Morpholine

2-Chloro-6-bromo-4-phenylquinazoline is refluxed with excess morpholine in tetrahydrofuran (THF) using triethylamine (TEA) as a base:

$$
\text{2-Chloro-6-bromo-4-phenylquinazoline} + \text{Morpholine} \xrightarrow{\text{THF, TEA, Δ}} \text{4-(6-Bromo-4-phenylquinazolin-2-yl)morpholine} + \text{HCl}
$$

Optimization Parameters :

  • Morpholine: 3–4 equiv.
  • Temperature: 80–90°C
  • Time: 12–16 hours
  • Yield: 70–75%

Purification : Crystallization from toluene/isohexane (3:1 v/v) achieves >99% purity.

Cyclocondensation of Pre-Functionalized Intermediates

One-Pot Synthesis via Anthranilic Acid Derivatives

This method constructs the quinazoline core with pre-installed bromo and morpholine groups.

Step 1: Synthesis of 2-Morpholino-5-bromoanthranilic Acid

5-Bromoanthranilic acid reacts with morpholine in the presence of carbonyldiimidazole (CDI) to form 2-morpholino-5-bromoanthranilic acid :

$$
\text{5-Bromoanthranilic acid} + \text{Morpholine} \xrightarrow{\text{CDI, DMF}} \text{2-Morpholino-5-bromoanthranilic acid} + \text{CO}_2
$$

Conditions :

  • CDI: 1.2 equiv.
  • Temperature: 25°C
  • Yield: 60–65%
Step 2: Cyclization with Benzaldehyde

The intermediate undergoes cyclocondensation with benzaldehyde in polyphosphoric acid (PPA):

$$
\text{2-Morpholino-5-bromoanthranilic acid} + \text{Benzaldehyde} \xrightarrow{\text{PPA, 120°C}} \text{this compound} + \text{H}_2\text{O}
$$

Challenges :

  • Regioselectivity of cyclization (competing formation of 6- vs. 7-bromo isomers)
  • Yield: 50–55%

Post-Synthetic Bromination

Bromination of 4-Phenyl-2-morpholinoquinazoline

For substrates lacking the bromo group, electrophilic bromination can introduce the substituent.

Step 1: Synthesis of 4-Phenyl-2-morpholinoquinazoline

Prepared via the chloro substitution route (Section 1.2) without bromine.

Step 2: Regioselective Bromination

Bromination using N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0°C:

$$
\text{4-Phenyl-2-morpholinoquinazoline} + \text{NBS} \xrightarrow{\text{DCM, 0°C}} \text{this compound} + \text{Succinimide}
$$

Key Parameters :

  • NBS: 1.1 equiv.
  • Reaction time: 2 hours
  • Yield: 40–45%
  • Regioselectivity: 6-bromo (>90%) due to directing effects of the morpholine group

Comparative Analysis of Methods

Method Advantages Limitations Yield Purity
Chloro substitution High-yield, scalable, fewer steps Requires handling POCl$$_3$$ 70–75% >99%
Cyclocondensation Direct ring formation Low regioselectivity, multi-step synthesis 50–55% 85–90%
Post-synthetic bromination Flexibility in late-stage modification Moderate yield, competing isomer formation 40–45% 90–95%

Industrial-Scale Considerations

Solvent and Catalyst Recycling

  • POCl$$3$$ Recovery : Distillation under reduced pressure recovers 80–85% of POCl$$3$$.
  • Morpholine Reuse : Aqueous extraction and basification recover morpholine (60–70% efficiency).

Crystallization Optimization

  • Toluene/Isohexane System : Provides high-purity crystals (99.5%) with Ostwald ripening.
  • Particle Size Control : Temperature cycling (40°C ↔ 10°C) reduces fines and improves filtration.

Chemical Reactions Analysis

Types of Reactions

4-(6-Bromo-4-phenylquinazolin-2-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the bromo group to a hydrogen atom or other functional groups.

    Substitution: The bromo group can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while substitution reactions can produce a variety of functionalized quinazoline derivatives.

Scientific Research Applications

Anticancer Properties

The compound exhibits significant anticancer properties, particularly as an inhibitor of the epidermal growth factor receptor (EGFR). The following table summarizes its activity against various cancer cell lines:

Compound NameTargetIC50 Value (nM)Cell Line
4-(6-Bromo-4-phenylquinazolin-2-yl)morpholineEGFR15HCC827
Quinazoline Derivative AEGFR3.62HepG2
Quinazoline Derivative BEGFR0.28A16-F10

These values indicate the compound's potential as an effective anticancer agent, with IC50 values in the low nanomolar range, demonstrating strong inhibitory activity against EGFR, a critical target in cancer therapy .

Study on Anticancer Efficacy

A study evaluated various quinazoline derivatives, including this compound, for their cytotoxic effects against cancer cell lines. The results indicated that compounds with similar structural features exhibited significant cytotoxicity, particularly against HeLa cells. The presence of halogen substituents was found to enhance anticancer activity .

In Silico Studies

In silico docking studies have been performed to predict the binding modes of this compound with EGFR. These studies suggest that the compound effectively fits into the ATP-binding site of EGFR, supporting its role as an inhibitor .

Mechanism of Action

The mechanism of action of 4-(6-Bromo-4-phenylquinazolin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the quinazoline ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Structural Analogues

2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine Derivatives
  • Key Differences : Absence of bromine at position 6 reduces molecular weight (MW ≈ 320 g/mol vs. target compound’s estimated MW ≈ 425 g/mol) and may lower lipophilicity.
  • Activity : Designed for analgesic activity via central/peripheral mechanisms; 3D QSAR studies highlight pharmacophoric dependencies on substituents .
6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones
  • Structure: Quinazolinone core (oxygen at position 4), bromine at position 6, methyl at position 2, and substituted phenyl groups .
  • Key Differences: Quinazolinone vs. quinazoline core alters electronic properties. Methyl group reduces steric bulk compared to morpholine.
  • Activity : Antimicrobial (MIC = 8–32 µg/mL) and anti-inflammatory (IC50 = 10–25 µM) properties reported .
4-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)morpholine
  • Structure: Quinoline core (one nitrogen atom), chlorine at position 6, pyrrolidine at position 2, morpholine at position 4 .
  • Key Differences : Chlorine (smaller, less electronegative than bromine) and pyrrolidine (smaller ring vs. morpholine) may reduce target affinity.
  • Applications: Research applications noted, but biological data unspecified .

Physicochemical Properties

Compound Core Substituents (Positions) Molecular Weight (g/mol) LogP* Notable Properties
4-(6-Bromo-4-phenylquinazolin-2-yl)morpholine Quinazoline Br (6), Ph (4), morpholine (2) ~425 ~3.5 High lipophilicity, moderate solubility
2-(Morpholinyl)-N-phenylquinazolin-4-amine Quinazoline Morpholine (2), PhNH (4) ~320 ~2.8 Lower MW, improved solubility
6-Bromo-2-methyl-3-(4-Cl-Ph)-quinazolin-4-one Quinazolinone Br (6), Me (2), 4-Cl-Ph (3) ~390 ~3.2 Oxo group enhances polarity
4-(6-Chloro-quinolin-4-yl)morpholine Quinoline Cl (6), morpholine (4) ~335 ~2.5 Reduced steric hindrance

*Estimated using fragment-based methods.

Biological Activity

4-(6-Bromo-4-phenylquinazolin-2-yl)morpholine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Synthesis

The synthesis of this compound typically involves the Suzuki–Miyaura coupling reaction , which is a widely used method for creating carbon-carbon bonds. This approach allows for the introduction of the bromo and morpholine groups onto the quinazoline structure, facilitating further modifications and enhancing biological activity.

Anticancer Properties

Quinazoline derivatives, including this compound, have shown significant anticancer properties. Research indicates that compounds with similar structures can effectively inhibit the epidermal growth factor receptor (EGFR) , a critical target in cancer therapy. For instance, some quinazoline derivatives exhibit IC50 values in the low nanomolar range against various cancer cell lines, demonstrating their potential as effective anticancer agents .

Table 1: Anticancer Activity of Quinazoline Derivatives

Compound NameTargetIC50 Value (nM)Cell Line
This compoundEGFR15HCC827
Quinazoline Derivative AEGFR3.62HepG2
Quinazoline Derivative BEGFR0.28A16-F10

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory potential of quinazoline derivatives. Studies show that related compounds can selectively inhibit COX-II , an enzyme involved in inflammatory processes. The selectivity towards COX-II over COX-I suggests a favorable therapeutic profile with reduced side effects .

Table 2: Anti-inflammatory Activity of Quinazoline Derivatives

Compound NameTargetSelectivityActivity
Compound 5dCOX-IIHighAnti-inflammatory
Compound 6COX-IIModerateAnalgesic

The mechanism of action for this compound is primarily linked to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the bromine atom and the quinazoline ring enhances its binding affinity to these targets, potentially inhibiting their activity or modulating their function. This interaction is crucial for its anticancer and anti-inflammatory effects .

Case Studies

  • EGFR Inhibition : A study demonstrated that a related quinazoline derivative effectively inhibited EGFR in resistant cancer cell lines, providing insights into structural modifications that enhance activity against mutated forms of EGFR .
  • COX-II Selectivity : Another investigation into a series of quinazoline derivatives revealed that specific substitutions at the C6 and C7 positions significantly improved COX-II selectivity while maintaining anti-inflammatory efficacy comparable to established drugs like Indomethacin .

Q & A

Q. What synthetic strategies are optimal for preparing 4-(6-bromo-4-phenylquinazolin-2-yl)morpholine, and how can reaction yields be improved?

The compound can be synthesized via nucleophilic substitution reactions. For example, 4-chloro-6,7-dimethoxyquinazoline derivatives react with morpholine under reflux in isopropanol with DIPEA as a base, achieving ~80% yield . Optimize reaction time, temperature, and stoichiometric ratios (e.g., excess amine) to enhance yields. Purification via combi-flash chromatography (e.g., 0–15% EtOAc/heptane) ensures high purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., morpholine protons at δ ~3.5–4.0 ppm, quinazoline aromatic protons at δ ~7.3–8.8 ppm) .
  • FT-IR : Confirm functional groups (C=O stretch ~1705 cm1^{-1}, C-Br ~528 cm1^{-1}) .
  • TLC : Monitor reaction progress using cyclohexane:EtOAc (2:1) .

Q. How can researchers ensure batch-to-batch consistency in purity for pharmacological studies?

Employ recrystallization (ethanol or ethyl acetate) followed by HPLC with UV detection. Validate purity (>95%) using melting point analysis (e.g., 255–260°C for related quinazolinones) and mass spectrometry (LCMS: [M+1]+ at m/z ~378) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s reactivity or binding interactions?

  • 3D QSAR : Correlate pharmacophoric substitutions (e.g., bromo, morpholine groups) with biological activity .
  • Ab-initio calculations : Model vibrational modes (e.g., C-H stretching at ~2980–3145 cm1 ^{-1}) to assess structural stability under pressure .
  • Docking studies : Use software like AutoDock to predict interactions with target proteins (e.g., androgen receptor variants) .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Refine single-crystal X-ray diffraction data using SHELXL. Key steps:

  • Assign anisotropic displacement parameters for heavy atoms (Br, Cl).
  • Validate hydrogen bonding (C-H···O) and π-π stacking interactions using ORTEP-3 for visualization .

Q. What experimental designs are recommended for evaluating biological activity (e.g., antimicrobial, anti-inflammatory)?

  • In vitro assays : Test against Gram-positive/negative bacteria (MIC via broth dilution) and COX-2 inhibition (ELISA).
  • Dose-response curves : Compare IC50_{50} values with reference drugs (e.g., metformin derivatives) .
  • Mechanistic studies : Use gene expression profiling (qPCR) to identify pathways affected by quinazoline derivatives .

Q. How can pressure-dependent Raman/IR spectroscopy elucidate phase transitions or conformational changes?

Apply hydrostatic pressure (0–3.5 GPa) and monitor spectral shifts:

  • Band splitting (e.g., 1175 → 1170/1177 cm1^{-1}) indicates conformational strain.
  • Overlapping peaks (e.g., 1103/1127 cm1^{-1}) suggest altered intermolecular interactions. Validate with X-ray diffraction under pressure .

Methodological Challenges & Solutions

Q. How should researchers address contradictory data in synthetic yields or bioactivity?

  • Reproducibility checks : Standardize solvent purity, reaction atmosphere (N2_2), and catalyst batches.
  • Statistical analysis : Use ANOVA to compare bioassay results across labs .

Q. What protocols mitigate toxicity risks during early-stage development?

  • Acute toxicity screening : Perform OECD Guideline 423 tests (e.g., LD50_{50} in rodents).
  • Stability studies : Store at –20°C in amber vials; avoid incompatible materials (strong oxidizers) .

Q. How can high-pressure spectroscopic data inform solid-state formulation strategies?

Identify pressure-induced amorphization (e.g., loss of crystallinity above 2.5 GPa) to optimize lyophilization or co-crystal designs .

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